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Compound of Interest

Isostearamidopropyl morpholine
Compound Name:
lactate

Cat. No.: B12730114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of
Isostearamidopropyl Morpholine Lactate, a complex amphoteric surfactant. Due to the
limited availability of direct experimental spectra for this specific salt, this document presents a
comprehensive predicted spectroscopic profile based on the analysis of its constituent parts—
the isostearamidopropyl morpholine cation and the lactate anion—and data from structurally
analogous compounds. This guide includes predicted data for Nuclear Magnetic Resonance
(*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside
detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for Isostearamidopropyl
Morpholine Lactate. These predictions are derived from established principles of
spectroscopy and data from related fatty amides, N-substituted morpholines, and lactic acid.

Predicted *H NMR Data (500 MHz, CDCIs)

Table 1: Predicted *H NMR Chemical Shifts () for Isostearamidopropyl Morpholine Lactate
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Predicted Chemical

Assignment _ Multiplicity Notes
Shift (ppm)
Isostearoyl Chain
Terminal CHs 0.85-0.90 t
Bulk methylene
-(CH2)n- 1.20-1.40 m protons of the fatty
acid chain.
Methylene grou
CH2-C=0 2.15-2.25 t Y group
alpha to the carbonyl.
Propyl Linker
Coupled to adjacent
-C(=O)NH-CH2- 3.20-3.30 q
CHz and NH.
Central methylene of
-NH-CH2-CH2-CH2-N-  1.60-1.75 p

the propy! linker.

-CH2-N(morpholine)-

Methylene group
2.40-2.50 t attached to the

morpholine nitrogen.

Amide

-C(=O)NH-

Broad singlet,

chemical shift is
7.50 - 8.00 brs )

concentration and

solvent dependent.

Morpholine Ring

-N-CH2-CH2-O-

Methylene groups
3.65-3.75 t adjacent to the

oxygen atom.

-N(propyl)-CH2-CH2-
O-

Methylene groups
2.50-2.60 t adjacent to the

nitrogen atom.
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Lactate

Methyl group of
CHs-CH(OH)- 1.30-1.40 d

lactate.

Methine proton of
CHs-CH(OH)- 4.00-4.10 q

lactate.

Highly dependent on

) solvent and

-OH and -COOH Variable brs

concentration; may

exchange with water.

Predicted **C NMR Data (125 MHz, CDCIs)

Table 2: Predicted 3C NMR Chemical Shifts (d) for Isostearamidopropyl Morpholine Lactate

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b12730114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12730114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift

Assignment Notes
(Ppm)
Isostearoyl Chain
Terminal CHs ~14
(CH)n- 9 - 30 A series of peaks for the
methylene carbons.
CH2-C=0 ~36
Carbonyl
-C=0 ~173 Amide carbonyl.
Propyl Linker
-C(=O)NH-CHz2- ~39
-NH-CHz-CH2-CH2-N- ~26
-CHz-N(morpholine)- ~57
Morpholine Ring
-N-CH2-CH2-O- ~67 Carbons adjacent to oxygen.
-N(propyl)-CH2-CH2-O- ~54 Carbons adjacent to nitrogen.
Lactate
CHs-CH(OH)- ~21
CH3-CH(OH)- ~68
-COOH ~178 Carboxylate carbon.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Isostearamidopropyl Morpholine Lactate
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Wavenumber (cm~?)

Vibrational Mode

Functional Group Intensity

3300 - 3500 N-H stretch Amide Medium, Broad
2850 - 3000 C-H stretch Aliphatic (CHz, CHs) Strong

~1735 C=0 stretch Carboxylic Acid Strong

(Lactate)

~1640 C=0 stretch (Amide I)  Amide Strong

~1550 N-H bend (Amide I1) Amide Medium

1050 - 1150 C-O stretch Ether (Morpholine) Strong

1150 - 1250 C-N stretch Amine (Morpholine) Medium

Predicted Mass Spectrometry (MS) Data

For Electrospray lonization (ESI) in positive ion mode, the expected parent ion would be the

protonated Isostearamidopropyl Morpholine cation.

o Predicted [M+H]* of Isostearamidopropyl Morpholine:m/z = 411.42

Table 4: Predicted Key Fragment lons in MS/MS Analysis

Predicted m/z

Proposed Fragment Structure/Loss

~324 Loss of the morpholine group

~282 Cleavage of the propyl linker

~100 Morpholinomethyl cation [CH2N(CH2CH2)20]*
~86 Morpholine fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of

Isostearamidopropyl Morpholine Lactate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Accurately weigh 10-20 mg of Isostearamidopropyl Morpholine Lactate for tH NMR and
50-100 mg for 33C NMR into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-da,
or DMSO-ds).

Gently vortex or sonicate the vial to ensure complete dissolution. Due to the surfactant
nature of the compound, gentle heating may be required to reduce viscosity and aid
dissolution.

Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard (e.qg.,
tetramethylsilane - TMS) can be added.

2.1.2. Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
broadband probe.

IH NMR Parameters:

o Pulse Program: Standard single-pulse experiment (e.g., zg30).
o Number of Scans: 16-64 (depending on concentration).

o Relaxation Delay (d1): 2-5 seconds.

o Acquisition Time: 3-4 seconds.

o Spectral Width: -2 to 12 ppm.

1BBC NMR Parameters:

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b12730114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12730114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Number of Scans: 1024-4096 (due to the low natural abundance of 13C).
o Relaxation Delay (d1): 2 seconds.

o Acquisition Time: 1-1.5 seconds.

o Spectral Width: 0 to 200 ppm.

2.1.3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small amount of the Isostearamidopropyl Morpholine Lactate sample directly onto
the center of the ATR crystal. If the sample is highly viscous, gently warm it to ensure good
contact.

Apply pressure using the ATR accessory's pressure arm to ensure uniform contact between
the sample and the crystal.

2.2.2. Data Acquisition

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b12730114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12730114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Parameters:
o Spectral Range: 4000 - 400 cm™1.,
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

2.2.3. Data Processing

e The acquired sample spectrum is automatically ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

 If necessary, perform an ATR correction to account for the wavelength-dependent depth of
penetration of the evanescent wave.

» Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

o Prepare a stock solution of Isostearamidopropyl Morpholine Lactate at a concentration of
approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent. The
final solution should be completely clear and free of any particulates.

« If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote
protonation for positive ion mode analysis.

2.3.2. Data Acquisition (Electrospray lonization - ESI)

 Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an
ESI source.

e Mode: Positive ion mode is recommended to observe the protonated molecule.

e Parameters:
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o Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 pL/min
using a syringe pump.

o Capillary Voltage: 3-4 kV.
o Nebulizing Gas (N2): Set to an appropriate pressure to ensure a stable spray.
o Drying Gas (N2) Temperature: 200-300 °C.

o Mass Range: m/z 50 - 1000.

e MS/MS (Tandem Mass Spectrometry):
o Select the parent ion of interest (e.g., m/z 411.42) in the first mass analyzer.

o Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at
varying collision energies to obtain a fragmentation pattern.

2.3.3. Data Processing
e Process the acquired mass spectra to identify the monoisotopic mass of the parent ion.

e Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation
pathways.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses
described above.
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Caption: General experimental workflows for NMR, IR, and MS analysis.
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Caption: Logical relationship between spectroscopic techniques and derived information.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Isostearamidopropyl
Morpholine Lactate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12730114#spectroscopic-analysis-of-
isostearamidopropyl-morpholine-lactate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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